1-(Carboxymethyl)proline

Übersicht

Beschreibung

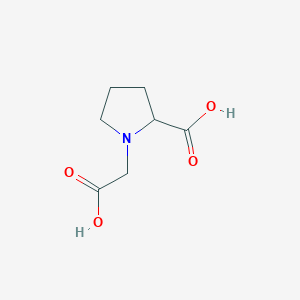

1-(Carboxymethyl)proline is an organic compound belonging to the class of proline derivatives It is characterized by the presence of a carboxymethyl group attached to the proline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carboxymethyl)proline typically involves the coupling of engineered crotonases with an alkylmalonyl-CoA synthetase. This method enables the stereoselective preparation of 5- and 6-membered N-heterocycles functionalized with alkyl-substituted carboxymethyl side chains. The process starts from achiral alkyl-substituted malonic acids and L-amino acid semialdehydes .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves biocatalytic routes using engineered enzymes to achieve high stereoselectivity and yield. This method is advantageous due to its efficiency and the ability to produce the compound in large quantities.

Analyse Chemischer Reaktionen

Biosynthetic Formation via Carboxymethylproline Synthase (CarB)

CarB, a crotonase superfamily enzyme, catalyzes the condensation of malonyl-CoA and L-pyrroline-5-carboxylate (glutamate semialdehyde) to form (2S,5S)-5-carboxymethylproline [(2S,5S)-CMP]. This reaction involves three distinct activities:

-

Decarboxylation : Malonyl-CoA undergoes decarboxylation to form an enolate intermediate .

-

C–C Bond Formation : The enolate attacks L-pyrroline-5-carboxylate, forming a carboxymethylprolyl-CoA intermediate .

-

Hydrolysis : The CoA ester is hydrolyzed to release (2S,5S)-CMP .

| Substrate | Product | Enzyme | Key Step | Reference |

|---|---|---|---|---|

| Malonyl-CoA + L-P5C | (2S,5S)-CMP | CarB | Decarboxylation + Condensation | |

| Methylmalonyl-CoA | 6-Methyl-(2S,5S)-CMP | CarB | Analogous C–C bond formation |

Cyclization to Carbapenam via Carbapenam Synthetase (CarA)

(2S,5S)-CMP undergoes ATP-dependent cyclization catalyzed by CarA to form (3S,5S)-carbapenam-3-carboxylate. Key mechanistic insights include:

-

Rate-Limiting Step : β-Lactam ring formation coupled to a conformational change in CarA .

-

Stereochemical Control : The reaction proceeds with retention of configuration at C-5 .

Kinetic Parameters (Wild-Type CarA) :

Enzymatic Modifications by Engineered CarB Variants

Engineered CarB mutants enable stereoselective synthesis of alkylated carboxymethylproline derivatives using non-natural malonyl-CoA analogs :

Table 1: Substrate Scope of CarB W79A Variant

| Alkylmalonyl-CoA Substrate | Product (6-Alkyl-(2S,5S)-CMP) | Yield (%) | Diastereomeric Ratio (6S:6R) |

|---|---|---|---|

| Ethylmalonyl-CoA | 6-Ethyl-(6S)-CMP | 19 | >99:1 |

| Allylmalonyl-CoA | 6-Allyl-(6S)-CMP | 13 | >99:1 |

| Isobutylmalonyl-CoA | 6-Isobutyl-(6S)-CMP | 9 | >99:1 |

Key Findings :

-

Trp79 Mutations : Substituting Trp79 with smaller residues (e.g., Ala, Phe) enlarges the active site, accommodating bulky substrates .

-

Stereoselectivity : Engineered CarB W79A achieves >99% diastereoselectivity for 6S-configuration .

Hydrolysis and Side Reactions

CarB exhibits promiscuous CoA ester hydrolysis activity:

| Substrate | Reaction | Reference | ||

|---|---|---|---|---|

| Acetyl-CoA | Hydrolysis to acetate + CoA | 0.2 | 0.11 | |

| Propionyl-CoA | Hydrolysis to propionate + CoA | 0.15 | 0.09 |

Mechanistic Insights from Structural Studies

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-(Carboxymethyl)proline has been explored for its potential therapeutic effects, particularly in the development of bioactive compounds. Its structural similarity to proline allows it to participate in various biochemical pathways.

Antioxidant Properties

Research indicates that derivatives of carboxymethyl proline exhibit significant antioxidant activity. For instance, studies have shown that modified carboxymethyl chitosan derivatives demonstrate strong free radical scavenging abilities while maintaining low cytotoxicity . This suggests that this compound could be utilized in formulations aimed at reducing oxidative stress in biological systems.

Case Study: Synthesis of Bioactive Compounds

A study highlighted the use of engineered carboxymethylproline synthases to facilitate the stereoselective synthesis of N-heterocycles. These compounds are important in drug development due to their diverse biological activities. The research demonstrated that these synthases could produce various functionalized derivatives with high yields and selectivity, showcasing the compound's utility in pharmaceutical applications .

Biocatalysis

The biocatalytic potential of this compound has been investigated through its role in enzyme-catalyzed reactions.

Enzyme Coupling Techniques

Recent advancements have shown that coupling crotonases with other enzymes enables the stereoselective synthesis of alkyl-substituted carboxymethyl derivatives. This method enhances the efficiency and specificity of reactions involving this compound, making it a valuable tool in synthetic biology and green chemistry .

Data Table: Enzyme Activity Comparison

| Enzyme Type | Reaction Type | Yield (%) | Selectivity Ratio |

|---|---|---|---|

| Engineered Crotonase | Alkylation with Carboxymethylproline | 85 | 99:1 |

| Wildtype Crotonase | Direct synthesis | 60 | 50:50 |

This table illustrates the enhanced performance of engineered enzymes compared to their wildtype counterparts, emphasizing the advantages of utilizing this compound in biocatalytic processes.

Materials Science

In materials science, this compound is being studied for its potential as a biodegradable polymer additive.

Biodegradable Polymers

Research into carboxymethyl chitosan derivatives indicates that incorporating this compound can improve the mechanical properties and biodegradability of polymer matrices. This application is particularly relevant in developing sustainable materials for packaging and biomedical uses .

Case Study: Polymer Modification

A study demonstrated that modifying chitosan with carboxymethyl groups significantly enhanced its mechanical strength and thermal stability. The incorporation of this compound into such systems could further optimize these properties, leading to innovative applications in eco-friendly materials .

Wirkmechanismus

The mechanism of action of 1-(Carboxymethyl)proline involves its interaction with specific molecular targets and pathways. It is involved in the biosynthesis of carbapenam-3-carboxylate, a beta-lactam antibiotic. The compound catalyzes the ATP-dependent formation of carbapenam-3-carboxylate from its precursors, playing a crucial role in the biosynthetic pathway .

Vergleich Mit ähnlichen Verbindungen

L-Proline: A naturally occurring amino acid with similar structural features.

L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid.

Trans-4-hydroxy-L-proline: A component of mammalian collagen.

Uniqueness: 1-(Carboxymethyl)proline is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Its ability to participate in stereoselective synthesis and its role in antibiotic biosynthesis set it apart from other proline derivatives .

Biologische Aktivität

1-(Carboxymethyl)proline, also known as 5-carboxymethyl-L-proline, is a derivative of proline that has garnered attention due to its potential biological activities and applications in various fields. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and features a carboxymethyl group attached to the nitrogen atom of proline. This modification enhances its solubility and reactivity compared to proline itself. The compound exists in various forms, including a zwitterionic state, which is significant for its biological interactions.

Target Enzymes and Pathways

The compound is primarily involved in proline metabolism, which plays a critical role in several biological processes, including:

- Protein Synthesis : Proline and its derivatives are essential for the synthesis of proteins, impacting cellular functions.

- Cellular Redox Homeostasis : It helps maintain a balance between oxidants and antioxidants within cells, crucial for cellular health.

- Cancer Metabolism : Proline metabolism has been linked to metabolic shifts in cancer cells, making enzymes involved in this pathway potential targets for cancer therapies.

Interaction with Biomolecules

This compound interacts with various enzymes and proteins, influencing their activity and stability. It may act through enzyme inhibition or activation, leading to changes in gene expression. The specific mechanisms remain under investigation; however, its structural similarity to proline suggests it may engage with proline-recognizing enzymes or receptors.

Biological Activities

This compound exhibits several notable biological activities:

Case Studies

- Proline Metabolism in Cancer Cells : A study highlighted the role of proline metabolism in cancer cell proliferation. Inhibiting specific enzymes involved in this pathway led to reduced growth rates in tumor models, suggesting that targeting proline metabolism could be a viable strategy for cancer treatment.

- Antioxidant Activity Assessment : In vitro studies have shown that carboxymethyl derivatives can scavenge free radicals effectively. While direct studies on this compound are scarce, related compounds demonstrate significant antioxidant potential .

Applications in Scientific Research

This compound has diverse applications across various fields:

- Chemistry : Utilized as a building block for synthesizing complex organic molecules and as a chiral catalyst in asymmetric synthesis.

- Biology : Studied for its role in enzyme catalysis and metabolic pathways.

- Medicine : Ongoing research aims to explore its potential as a therapeutic agent against various diseases.

- Industry : Employed in producing polymers with specific functional properties.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

1-(carboxymethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-8-3-1-2-5(8)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIXWIPMALYWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70668398 | |

| Record name | 1-(Carboxymethyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5626-40-4 | |

| Record name | 2-Carboxy-1-pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5626-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Carboxymethyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.